N-(4-methylphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
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Overview
Description
N~2~-(4-METHYLPHENYL)-1,4-DIPHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a diazacyclopenta[cd]azulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-METHYLPHENYL)-1,4-DIPHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-METHYLPHENYL)-1,4-DIPHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and product distribution .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N~2~-(4-METHYLPHENYL)-1,4-DIPHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N2-(4-METHYLPHENYL)-1,4-DIPHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity .
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,3-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-4-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE
- N-(2-METHYLPHENYL)-1-(4-METHYLPHENYL)-4-PHENYL-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE
Uniqueness
N~2~-(4-METHYLPHENYL)-1,4-DIPHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is unique due to its specific substitution pattern and the presence of a carbothioamide group.
Properties
Molecular Formula |
C30H27N3S |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2,6-diphenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C30H27N3S/c1-21-15-17-24(18-16-21)31-29(34)28-27(23-12-6-3-7-13-23)25-14-8-9-19-32-26(20-33(28)30(25)32)22-10-4-2-5-11-22/h2-7,10-13,15-18,20H,8-9,14,19H2,1H3,(H,31,34) |
InChI Key |
DDJPEJFYCCIEJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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